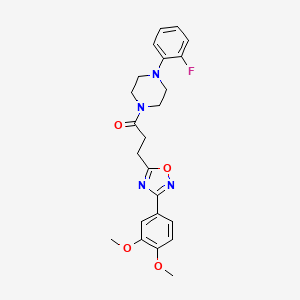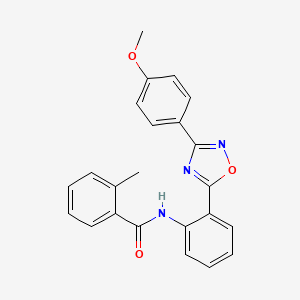
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide, also known as MOPEP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MOPEP is a small molecule that belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide exerts its biological activity by targeting various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in the antioxidant response. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound also increases the levels of antioxidant enzymes, which protect cells from oxidative stress. In animal models, this compound has been shown to inhibit tumor growth and reduce inflammation.
実験室実験の利点と制限
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been shown to have a high level of activity in vitro and in vivo, making it a promising candidate for further studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has not been extensively studied for its toxicity, which is an important consideration for any potential therapeutic application.
将来の方向性
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide has several potential future directions for research. It can be further studied for its potential therapeutic applications in cancer and inflammatory diseases. This compound can also be modified to improve its solubility and bioavailability. Additionally, this compound can be used as a lead compound for the development of new drugs with similar biological activity.
Conclusion:
This compound is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound exerts its biological activity by targeting various signaling pathways, including the NF-κB, Nrf2, and PI3K/Akt/mTOR pathways. This compound has several advantages for lab experiments, but also has some limitations. It has several potential future directions for research, including further studies for its potential therapeutic applications and modification to improve its solubility and bioavailability.
合成法
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide can be synthesized by the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole. The resulting compound is then coupled with 2-methylbenzoyl chloride to yield this compound. The synthesis of this compound has been optimized to obtain a high yield and purity.
科学的研究の応用
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested in vitro and in vivo on various cell lines and animal models. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
特性
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-7-3-4-8-18(15)22(27)24-20-10-6-5-9-19(20)23-25-21(26-29-23)16-11-13-17(28-2)14-12-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHLDRYTJWWGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
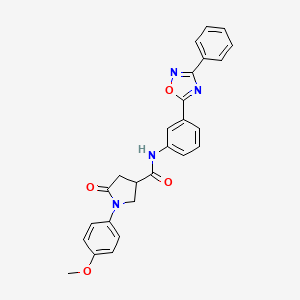
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7707481.png)
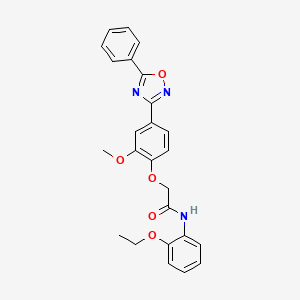


![2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7707496.png)
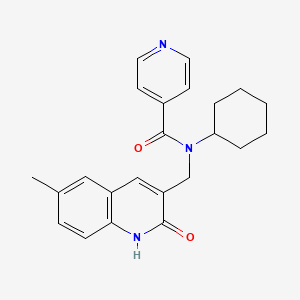
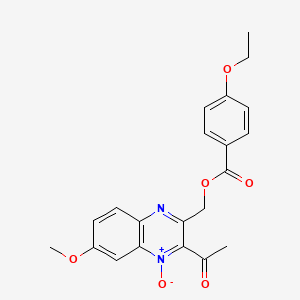


![N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)-4-methylbenzamide](/img/structure/B7707547.png)

